Elbasvir - 1370468-36-2

Elbasvir

Catalog Number: EVT-288330
CAS Number: 1370468-36-2
Molecular Formula: C49H55N9O7
Molecular Weight: 882.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elbasvir is a direct-acting antiviral agent classified as a non-structural protein 5A (NS5A) inhibitor. [] It plays a crucial role in scientific research as a potent inhibitor of hepatitis C virus (HCV) replication, particularly for genotypes 1, 4, and 6. [] Elbasvir's research significance stems from its high efficacy in achieving sustained virological response, even in challenging patient populations. []

Future Directions
  • Exploring its potential for broader applications beyond HCV treatment, such as targeting other viral infections like SARS-CoV-2. [] Computational studies suggest Elbasvir's potential to bind to multiple SARS-CoV-2 proteins, raising possibilities for its repurposing as a COVID-19 therapeutic. []
  • Investigating potential synergistic effects with other antiviral agents to enhance treatment efficacy and overcome resistance. [] This includes exploring combinations with other DAAs and exploring the potential of novel pan-genotypic NS5A inhibitors like Ruzasvir in addressing Elbasvir resistance. []
  • Further research into optimizing treatment regimens for specific patient populations, taking into consideration factors like viral genotype, cirrhosis status, and prior treatment history. [, , ] This includes refining treatment strategies based on baseline resistance-associated substitutions and viral load. []

Grazoprevir

Compound Description: Grazoprevir is an NS3/4A protease inhibitor that exhibits potent antiviral activity against HCV genotypes 1, 2, 4, 5, and 6 []. It demonstrates significant activity against resistance-associated variants (RAVs) commonly observed after treatment failure with first-generation protease inhibitors [].

Relevance: Grazoprevir is highly relevant to Elbasvir as they are coformulated into a fixed-dose combination tablet for treating chronic HCV infection [, , , , , , , , , , , , , , , , , , , , , ]. This combination targets two different viral proteins, NS3/4A by Grazoprevir and NS5A by Elbasvir, increasing the genetic barrier to resistance and improving treatment efficacy [].

Ribavirin

Compound Description: Ribavirin is a nucleoside analogue with broad-spectrum antiviral activity against various RNA and DNA viruses, including HCV []. Its exact mechanism of action against HCV remains unclear [].

Relevance: Ribavirin is relevant to Elbasvir as it was a component of previous HCV treatment regimens and is sometimes added to Elbasvir/Grazoprevir therapy in specific cases, such as treatment-experienced patients with genotype 1a HCV infection and baseline NS5A polymorphisms [].

Simeprevir

Compound Description: Simeprevir is a second-generation NS3/4A protease inhibitor used in combination with peginterferon and ribavirin for treating chronic HCV infection [].

Relevance: Simeprevir's relevance to Elbasvir lies in its role as a component of previous HCV treatment regimens, which informs the historical reference rate for SVR12 in clinical trials evaluating Elbasvir/Grazoprevir efficacy [].

Daclatasvir

Compound Description: Daclatasvir is a first-generation NS5A inhibitor used in combination with other direct-acting antivirals for treating chronic HCV infection [].

Ledipasvir

Compound Description: Ledipasvir is a first-generation NS5A inhibitor used in combination with sofosbuvir for treating chronic HCV infection [, ].

Relevance: Ledipasvir is relevant to Elbasvir due to their shared target, NS5A [, ]. Similar to Daclatasvir, Elbasvir retains activity against RAVs associated with the failure of Ledipasvir [].

Ruzasvir

Compound Description: Ruzasvir is a potent, pan-genotype NS5A inhibitor [].

Relevance: Ruzasvir is relevant to Elbasvir due to their shared target, NS5A. Unlike Elbasvir, which shows differential antiviral activities across HCV GT2 subtypes, Ruzasvir successfully inhibits replicons harboring GT2 resistance-associated substitutions, including those at positions 28 and 31 [].

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog HCV NS5B polymerase inhibitor [].

Relevance: Sofosbuvir's relevance to Elbasvir lies in its use in combination with Ledipasvir, another NS5A inhibitor, for treating HCV infection [].

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor used in treating HIV infection [].

Relevance: TDF's relevance to Elbasvir stems from the need to evaluate potential drug-drug interactions between the two drugs in individuals coinfected with HCV and HIV []. Studies show that co-administration of Elbasvir/Grazoprevir with TDF does not result in clinically significant tenofovir exposure increases and is generally well-tolerated [].

Raltegravir

Compound Description: Raltegravir is an HIV integrase inhibitor used in combination with other antiretroviral agents for treating HIV infection [].

Relevance: Similar to TDF, Raltegravir's relevance to Elbasvir arises from the need to assess potential drug-drug interactions when co-administered in HCV/HIV-coinfected individuals []. Studies indicate that co-administration of Elbasvir or Grazoprevir with Raltegravir does not result in clinically meaningful drug-drug interactions and is generally well-tolerated [].

Dolutegravir

Compound Description: Dolutegravir is an HIV integrase inhibitor used in combination with other antiretroviral agents for treating HIV infection [].

Relevance: Like Raltegravir and TDF, Dolutegravir's relevance to Elbasvir stems from the need to evaluate potential drug-drug interactions when co-administered in HCV/HIV-coinfected individuals []. Studies show that co-administration of Elbasvir or Grazoprevir with Dolutegravir does not result in clinically meaningful drug-drug interactions and is generally well-tolerated [].

Overview

Elbasvir is a potent antiviral compound primarily used in the treatment of chronic hepatitis C. It functions as a selective inhibitor of the hepatitis C virus non-structural protein 5A, which is crucial for the viral lifecycle. Elbasvir is often combined with other antiviral agents to enhance its efficacy, particularly in fixed-dose combinations with grazoprevir, another antiviral medication targeting the hepatitis C virus.

Source and Classification

Elbasvir was developed by Merck Research Laboratories and is classified as an antiviral medication. It belongs to the class of drugs known as hepatitis C virus inhibitors, specifically targeting the non-structural protein 5A (NS5A) of the virus. This classification is significant because it highlights its mechanism of action and therapeutic use against hepatitis C.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elbasvir involves several key steps, starting with the esterification of 3-bromophenol with acetyl chloride to produce 3-bromophenyl acetate. This intermediate undergoes a series of reactions, including palladium-catalyzed coupling reactions and oxidation processes, to form the final Elbasvir compound. The synthesis can be complex due to the need for enantioselectivity and the stability of intermediates.

  1. Initial Esterification: 3-Bromophenol reacts with acetyl chloride.
  2. Palladium-Catalyzed Coupling: This step involves forming nitrogen-containing compounds that are essential for Elbasvir's structure.
  3. Oxidation: The introduction of functional groups through oxidation reactions is crucial for achieving the desired molecular framework.

These methods are documented in various studies, emphasizing both high yields and enantiomeric purity during synthesis .

Molecular Structure Analysis

Structure and Data

Elbasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for Elbasvir is C19_{19}H18_{18}BrN3_{3}O4_{4}, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 420.27 g/mol.
  • Structural Features: The molecule features a brominated aromatic ring, a piperazine moiety, and several functional groups that facilitate its interaction with viral proteins.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation in solution .

Chemical Reactions Analysis

Reactions and Technical Details

Elbasvir undergoes various chemical reactions during its synthesis and in biological systems:

  1. Esterification Reaction: The formation of esters from carboxylic acids and alcohols is a fundamental reaction involved in its synthesis.
  2. Palladium-Catalyzed Reactions: These reactions are critical for forming carbon-nitrogen bonds that are essential in building the Elbasvir structure.
  3. Dehydrogenation: In biological systems, Elbasvir's mechanism involves interactions with viral proteins leading to inhibition of viral replication.

The reactions are carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

Elbasvir exerts its antiviral effects by binding to the hepatitis C virus non-structural protein 5A (NS5A), which plays a vital role in viral replication and assembly. By inhibiting this protein, Elbasvir disrupts the lifecycle of the virus, preventing it from replicating within host cells.

  • Binding Affinity: Studies have shown that Elbasvir has a high binding affinity for NS5A, which is crucial for its effectiveness as an antiviral agent.
  • Combination Therapy: It is often used in combination with grazoprevir to achieve higher sustained virologic response rates in patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elbasvir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific data on melting points can vary based on purity but generally fall within expected ranges for similar compounds.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Elbasvir's primary application is in the treatment of chronic hepatitis C infection. Its use in combination therapies has significantly improved treatment outcomes, achieving high rates of sustained virologic response among patients.

Additionally, ongoing research continues to explore potential uses of Elbasvir in other viral infections or as part of combination therapies aimed at enhancing antiviral efficacy against resistant strains of hepatitis C .

Molecular Pharmacology of Elbasvir

Structural and Functional Characterization of NS5A Inhibition

Elbasvir (EBR) is a potent NS5A inhibitor characterized by a complex macrocyclic structure featuring a C2-symmetrical dimeric topology. This architecture enables high-affinity binding to the hepatitis C virus (HCV) NS5A protein—a multifunctional phosphoprotein devoid of enzymatic activity but essential for viral replication. The NS5A protein exists as a dimer, and EBR binds within a deep hydrophobic cleft at the dimer interface, primarily interacting with Domain I residues. Key structural features of EBR include:

  • Central fluorene core: Facilitates hydrophobic interactions with residues like Met28, Leu31, and Tyr93 in GT1a NS5A.
  • Bis-imidazole motifs: Form hydrogen bonds with Asp31 and Lys33, stabilizing the protein-inhibitor complex.
  • Valine-derived side chains: Enhance binding specificity through van der Waals contacts.

This binding induces conformational changes in NS5A, disrupting its ability to form functional replication complexes. In vitro studies demonstrate picomolar inhibitory activity, with EC₅₀ values of 0.006 nM against GT1a wild-type replicons [1] [8].

Table 1: Structural Determinants of Elbasvir-NS5A Binding

NS5A DomainResidue InteractionBinding Energy Contribution
Dimer interfaceMet28, Tyr93High (ΔG = -8.2 kcal/mol)
Membrane-proximalLeu31, Val30Moderate (ΔG = -5.4 kcal/mol)
Linker regionLys33, Asp31Critical H-bond formation

Mechanism of Action: Viral RNA Replication and Virion Assembly Disruption

EBR exerts a dual inhibitory mechanism targeting both HCV RNA replication and virion assembly:

  • Replication Complex Disruption:
  • NS5A is a core component of the membranous web that harbors the HCV replication complex. EBR binding induces structural distortions in NS5A, preventing its interaction with viral RNA and host factors like phosphatidylinositol 4-kinase IIIα (PI4KIIIα). This impairs the formation of double-membrane vesicles required for RNA synthesis [2] [8].
  • Kinetic studies show rapid HCV RNA decline in replicon cells, with a >3 log₁₀ reduction within 24 hours of EBR exposure (EC₉₀ = 0.006 nM in GT1a) [1].
  • Virion Assembly Inhibition:
  • NS5A regulates viral particle assembly by shuttling between lipid droplets and the endoplasmic reticulum. EBR sequesters NS5A in hyperphosphorylated states, disrupting its role in core protein recruitment and envelopment.
  • Electron microscopy reveals aberrant viral structures (e.g., empty envelopes, misassembled cores) in EBR-treated cells, reducing infectivity by >99% at therapeutic concentrations [2] [4].

Table 2: Dual Antiviral Mechanisms of Elbasvir

Process TargetedKey Molecular EffectsFunctional Outcome
RNA replicationDisrupts membranous web integritySuppressed RNA synthesis (EC₉₀ < 0.01 nM)
Virion assemblyMislocalizes NS5A-core complexesDefective particle production
Intracellular traffickingInhibits NS5A hyperphosphorylationImpaired lipid droplet recruitment

Synergistic Interactions with Grazoprevir (NS3/4A Protease Inhibition)

The combination of EBR with the NS3/4A protease inhibitor grazoprevir (GZR) creates a synergistic antiviral effect with a high genetic barrier to resistance:

  • Additive to Synergistic Effects: In vitro replicon assays demonstrate additive interactions (Bliss Independence Score: 0.8–1.2) when EBR and GZR are combined. This dual targeting blocks sequential steps in the HCV lifecycle: GZR inhibits polyprotein processing, while EBR impedes replication complex assembly [1] [6].
  • Resistance Suppression: Colony formation assays reveal that 10-fold multiples of the EC₉₀ of EBR/GZR suppress resistant colonies by >99%, compared to 100-fold multiples for either agent alone. Resistant variants emerging under dual therapy require ≥2 nucleotide substitutions (e.g., GT1a: Y93H + R155K), reducing viral fitness by 20–100-fold [1] [3].
  • Cross-Resistance Avoidance: Clinically relevant NS3 variants (e.g., R155K) remain susceptible to EBR (EC₅₀ shift: <2-fold), while NS5A variants (e.g., Y93H) retain sensitivity to GZR [1].

In Vitro Activity Across HCV Genotypes (1a, 1b, 4)

EBR demonstrates broad-spectrum activity against major HCV genotypes, though potency varies by subtype and resistance-associated polymorphisms:

  • Genotype 1a:
  • Wild-type: EC₉₀ = 0.006 nM
  • Reduced susceptibility with baseline NS5A polymorphisms at positions 28, 30, 31, or 93 (e.g., Q30R: EC₅₀ shift = 1,200-fold; Y93H: EC₅₀ shift = 1,800-fold) [3] [8].
  • Genotype 1b:
  • Uniformly high potency (EC₉₀ = 0.003 nM)
  • Minimal impact of polymorphisms (e.g., L31V/Y93H: EC₅₀ shift = 15-fold) due to structural constraints in NS5A [3] [8].
  • Genotype 4:
  • EC₉₀ = 0.02 nM
  • No clinically significant resistance observed in vitro [6] [10].

Table 3: Elbasvir In Vitro Potency Against HCV Genotypes

GenotypeBaseline VariantsEC₉₀ (nM)Resistance BarrierKey Polymorphisms Impacting Efficacy
1aWild-type0.006Low-MediumM28T/V, Q30H/R, L31M/V, Y93H/N/S
1aY93H12.5LowRequires multiple substitutions for escape
1bWild-type0.003HighL31V, Y93H (minimal EC₅₀ shifts)
1bL31V + Y93H0.045MediumFitness cost: 50% replication capacity
4Wild-type0.02HighNone established

The differential activity underscores the necessity for genotype-specific resistance testing, particularly for GT1a, where baseline polymorphisms necessitate regimen adjustments [3] [10].

Properties

CAS Number

1370468-36-2

Product Name

Elbasvir

IUPAC Name

methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C49H55N9O7

Molecular Weight

882.0 g/mol

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)

InChI Key

BVAZQCUMNICBAQ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

MK8742; MK-8742; MK 8742; Elbasvir; Zepatier.

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.